Ethyl 2-acetylbenzoate
Description
Synthesis Analysis
Ethyl 2-acetylbenzoate and its derivatives can be synthesized through various chemical reactions, including the condensation of ethyl acetoacetate with benzaldehyde via the Knoevenagel approach. This process involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions, leading to the formation of related compounds (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of ethyl 2-acetylbenzoate derivatives can be determined using various spectroscopic methods, such as NMR, mass, UV-Vis, and CHN analysis, and confirmed by single crystal X-ray diffraction studies. These analyses provide insights into the 3D molecular structure and stabilization mechanisms, such as intermolecular hydrogen bonding and π-π stacking interactions (Naveen et al., 2021).
Chemical Reactions and Properties
Ethyl 2-acetylbenzoate undergoes various chemical reactions, contributing to its versatility in synthesis. It can react with acetic anhydride to yield acetylated products, showcasing its reactivity towards acetylation, which is influenced by the solvent's polarity and the presence of catalysts like DMAP. The acetylated products primarily involve nitrogen atoms in the ring, indicating ethyl 2-acetylbenzoate's reactivity at nitrogen positions (Kusakiewicz-Dawid et al., 2007).
Physical Properties Analysis
The physical properties of ethyl 2-acetylbenzoate derivatives, such as solubility, melting point, and crystallization behavior, can be investigated through crystallization using various solvents. The crystal structure analysis, including cell parameters and space group determination, further elucidates the compound's physical characteristics (DyaveGowda et al., 2002).
Chemical Properties Analysis
The chemical properties of ethyl 2-acetylbenzoate, such as its reactivity, stability, and interaction with other molecules, can be assessed through various analyses, including DFT calculations, spectroscopic characterization, and reactivity studies. These studies provide valuable information on the compound's electronic structure, molecular geometry, and potential chemical reactions (Viveka et al., 2016).
properties
IUPAC Name |
ethyl 2-acetylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-7-5-4-6-9(10)8(2)12/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJSSCAQCRQQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384094 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetylbenzoate | |
CAS RN |
103935-10-0 | |
Record name | ethyl 2-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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